Corrector C18 -

Corrector C18

Catalog Number: EVT-1534587
CAS Number:
Molecular Formula: C25H24ClN3O4S
Molecular Weight: 497.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Corrector C18 is a class I mutation corrector which rescues CFTR mutations in nucleotide-binding domain 1 (NBD1) by modulating proteostasis.
Overview

Corrector C18, also known as 1,3-benzodioxol-5-yl-cyclopropane carboxamide, is a compound primarily studied for its role in correcting the misfolding of the cystic fibrosis transmembrane conductance regulator protein, often abbreviated as CFTR. This protein is crucial for chloride ion transport across epithelial cell membranes, and its dysfunction leads to cystic fibrosis, a severe genetic disorder. Corrector C18 has been shown to enhance the trafficking and stability of the mutant CFTR protein, particularly the ΔF508 variant, which is the most common mutation associated with cystic fibrosis.

Source

Corrector C18 was identified through a series of chemical screenings aimed at finding compounds that could improve the function of misfolded CFTR proteins. Research indicates that it works synergistically with other correctors such as Corr-4a to enhance CFTR maturation and surface expression in cellular models of cystic fibrosis .

Classification

Corrector C18 belongs to a class of compounds known as type I folding correctors. These compounds are designed to stabilize the folding process of proteins, particularly those that are prone to misfolding due to genetic mutations. Its classification is based on its mechanism of action and structural characteristics that facilitate interaction with the CFTR protein .

Synthesis Analysis

Methods

Technical Details

The synthesis can be summarized in the following steps:

  1. Claisen Condensation: Diethyl ethoxymethylene malonate reacts with aniline at elevated temperatures.
  2. Friedel-Crafts Acylation: The resultant enamine undergoes cycloacylation using phosphorus oxychloride/polyphosphoric acid.
  3. Purification: The product is purified through column chromatography after hydrolysis.

This multi-step process highlights the complexity involved in synthesizing Corrector C18 while achieving reasonable yields.

Molecular Structure Analysis

Structure

Corrector C18 has a unique molecular structure characterized by its benzodioxole moiety and cyclopropane carboxamide group. The molecular formula is C12H13NO3C_{12}H_{13}NO_{3}, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 219.24 g/mol
  • Structural Features: The presence of both a cyclic structure (cyclopropane) and a dioxole contributes to its biological activity by enhancing binding affinity to CFTR .
Chemical Reactions Analysis

Reactions

Corrector C18 participates in several chemical reactions primarily related to its synthesis and interaction with biological targets. It acts as a ligand that binds to mutant forms of CFTR, thereby stabilizing them during their transit from the endoplasmic reticulum to the plasma membrane.

Technical Details

The binding interactions involve:

  • Hydrophobic Interactions: These are critical for the stabilization of the CFTR protein.
  • Hydrogen Bonds: Specific amino acid residues within CFTR interact with Corrector C18, facilitating proper folding and maturation .
Mechanism of Action

Process

The mechanism by which Corrector C18 operates involves enhancing the stability and trafficking of misfolded CFTR proteins. When applied to cells expressing mutant CFTR, it significantly increases the amount of mature protein reaching the cell surface.

Data

Studies have shown that treatment with Corrector C18 leads to:

  • Increased surface expression of ΔF508-CFTR.
  • Enhanced stability of mature CFTR forms over time .
Physical and Chemical Properties Analysis

Physical Properties

Corrector C18 is typically presented as a solid at room temperature, with properties reflecting its molecular structure:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of similar compounds.
  • Stability: Stability under physiological conditions is crucial for its application in therapeutic settings .
Applications

Scientific Uses

Corrector C18 is primarily used in research focused on cystic fibrosis therapy development. Its applications include:

  • Pharmaceutical Development: As a potential therapeutic agent for improving CFTR function in cystic fibrosis patients.
  • Biochemical Research: Studying protein folding mechanisms and developing assays for evaluating corrector efficacy .
Introduction to CFTR Correctors and Corrector C18

Molecular Basis of CFTR Dysfunction in Cystic Fibrosis

Cystic fibrosis (CF) arises from mutations in the CFTR gene, encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ATP-gated anion channel critical for epithelial salt and fluid homeostasis. The most prevalent mutation, F508del (present in ~85% of CF patients), deletes phenylalanine at position 508 within the Nucleotide-Binding Domain 1 (NBD1). This deletion disrupts CFTR proteostasis at multiple levels:

  • Thermodynamic Instability: F508del impairs NBD1 folding kinetics, preventing its proper assembly with other domains like the Membrane-Spanning Domains (MSDs). This defect traps CFTR in an energetically unfavorable conformation [10].
  • Ubiquitin-Proteasome Degradation: Misfolded F508del-CFTR is recognized by endoplasmic reticulum (ER) quality control systems, including chaperones (Hsp27, Hsp40) and E3 ubiquitin ligases. This triggers polyubiquitination and proteasomal degradation via ER-associated degradation (ERAD) [1] [8].
  • Functional Deficits: Minimal F508del-CFTR escaping ERAD exhibits reduced channel open probability and accelerated endocytosis due to destabilized NBD1-MSD interfaces [3]. These defects collectively cause absent chloride/bicarbonate secretion, leading to viscous mucus accumulation in lungs and other organs.

Table 1: Impact of F508del Mutation on CFTR Proteostasis

Biogenesis StageConsequenceMolecular Mediators
Co-translational FoldingNBD1 misfolding & instabilityHsp27, Hsp40, Ubc9
ER Quality ControlPolyubiquitination & ERADRNF4, proteasome complex
Plasma Membrane StabilityReduced half-life & functionAltered NBD1-MSD2 coupling

Role of Corrector Molecules in Protein Folding and Trafficking

CFTR correctors are small molecules that rescue misfolded CFTR mutants by enhancing folding efficiency, reducing ERAD, and promoting anterograde trafficking. They fall into distinct mechanistic classes:

  • Type I Correctors (e.g., Lumacaftor/VX-809, Tezacaftor/VX-661): Bind transmembrane domain 1 (TMD1), stabilizing MSD1-MSD2 interfaces and shielding hydrophobic residues exposed by misfolding [4].
  • Type II/III Correctors (e.g., C18, C4): Target NBD1-associated defects. C18 specifically:
  • SUMOylation Modulation: Enhances SUMO-1 modification via E3 ligase PIAS4, competing with degradation-triggering SUMO-2/3 chains. This reduces ubiquitination and ERAD engagement [2].
  • Chaperone Interference: Disrupts binding of F508del-CFTR to degradation-promoting chaperones (Hsp27/Hsp40), increasing the pool of folding-competent CFTR [8].
  • Multi-Mechanistic Action: Unlike Type I correctors (limited to TMD stabilization), C18 operates at the folding landscape level, altering kinetic partitioning toward native conformations by stabilizing NBD1 folding intermediates [2] [10].

Emergence of Corrector C18 as a Therapeutic Candidate

Corrector C18 (also termed VRT-534) emerged from high-throughput screens targeting non-TMD1 sites. Key research milestones validate its therapeutic potential:

  • Single-Agent Rescue: Early studies demonstrated C18 partially rescues F508del-CFTR trafficking in bronchial epithelial cells (CFBE41o-), increasing band B (immature CFTR) by 3-fold. Unlike Type I correctors, it generated detectable band C (mature CFTR) even without potentiators [2].
  • Bone Disease Application: Preclinical evidence suggests C18 mitigates CF-related bone disease by rescuing osteoblast CFTR function, addressing extrapulmonary manifestations [1].
  • Synergistic Combinations: C18 exhibits supra-additive effects with Type I correctors (e.g., Lumacaftor) and NBD2-targeting correctors (e.g., C4). In CFBE41o- cells:
  • C18 + C4: Increased F508del-CFTR maturation 8-fold over controls by simultaneously stabilizing NBD1 folding and enhancing NBD1-MSD2 assembly [8].
  • C18 + VX-809: Achieved 50% of wild-type CFTR function by coupling TMD1 stabilization with SUMO-1-mediated biogenesis enhancement [2].

Table 2: Comparative Efficacy of Corrector C18 in Preclinical Studies

Corrector RegimenCell ModelKey OutcomesMechanistic Basis
C18 aloneCFBE41o- (F508del)3x ↑ band B; detectable band CPIAS4-mediated SUMO-1 modification
C18 + C4CFBE41o-; HEK-293 (F508del)8x ↑ mature CFTR; reduced Hsp27/40 bindingDual NBD1 & NBD2 stabilization
C18 + VX-809CFBE41o- (F508del)50% WT-CFTR functionTMD1 stabilization + enhanced SUMOylation
  • Rare Mutation Rescue: Beyond F508del, C18 rescues missense mutations (e.g., S549R, R560K) occupying "folding-responsive" energetic landscapes where increased band B expression translates to band C [2]. This positions C18 as a broad-spectrum candidate.

List of Compounds

  • Corrector C18 (VRT-534)
  • Lumacaftor (VX-809)
  • Tezacaftor (VX-661)
  • C4 Corrector
  • Ivacaftor (VX-770)
  • Elexacaftor (VX-445)

Properties

Product Name

Corrector C18

IUPAC Name

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((S)-(2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide

Molecular Formula

C25H24ClN3O4S

Molecular Weight

497.99

InChI

InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31)/t16-,22+/m1/s1

InChI Key

OUGLISSDQZYBGK-ZHRRBRCNSA-N

SMILES

O=C(C1(C2=CC(OCO3)=C3C=C2)CC1)NC4=NC=C([C@H](C5=CC=CC=C5Cl)N6C[C@H](O)CC6)S4

Solubility

Soluble in DMSO

Synonyms

Corrector C-18; Corrector C 18; Corrector C18

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.